molecular formula C19H26FN3O5S B2730100 N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872987-00-3

N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2730100
CAS RN: 872987-00-3
M. Wt: 427.49
InChI Key: ZHALYJAKCURBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O5S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Drug Development

Compounds with complex structures, such as the one mentioned, are often synthesized for the purpose of discovering or improving pharmacological agents. These compounds can be designed to interact with specific biological targets, such as enzymes, receptors, or ion channels, to modulate their activity for therapeutic benefits. For instance, a study on the pharmacokinetics and metabolism of a GABA_A receptor partial agonist highlights the importance of understanding how novel compounds are processed in the body, which is crucial for drug development (Shaffer et al., 2008).

Imaging and Diagnostic Applications

Another potential application is in the development of diagnostic agents, such as radiopharmaceuticals for PET imaging. Compounds can be designed to bind selectively to biological markers of diseases, allowing for their visualization using imaging techniques. For example, [18F]DASA-23, a novel PET radiopharmaceutical, targets pyruvate kinase M2, a key enzyme in tumor metabolism, demonstrating how specific compounds can be used for non-invasive disease detection (Patel et al., 2019).

Therapeutic Interventions

The detailed structure of the compound suggests potential for therapeutic intervention, such as acting as an inhibitor or activator of specific metabolic or signaling pathways involved in diseases. The study of dolastatin 10 analogue TZT-1027, which inhibits microtubule assembly, underlines the therapeutic potential of compounds in cancer treatment, illustrating how specific molecular interactions can lead to significant biological effects (de Jonge et al., 2005).

Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of novel compounds is essential for their development into safe and effective drugs. Studies such as the investigation of the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, provide insights into how compounds are metabolized and eliminated from the body, information that is critical for assessing safety profiles (Mamaril-Fishman et al., 2014).

properties

IUPAC Name

N'-cyclopentyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S/c1-13-11-14(20)7-8-16(13)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-15-5-2-3-6-15/h7-8,11,15,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHALYJAKCURBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.